2-异丙烯基噻唑

描述

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 2-isopropenylthiazole, often involves multi-step chemical reactions utilizing various starting materials and catalysts. For example, one approach to synthesizing 2-aminobenzothiazoles, which share structural similarities with 2-isopropenylthiazoles, starts from aryl isothiocyanates and formamides under metal-free conditions. This process is initiated by decarbonylative aminyl radical formation followed by radical addition and cyclization (Yimiao He et al., 2016).

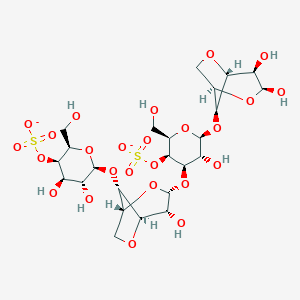

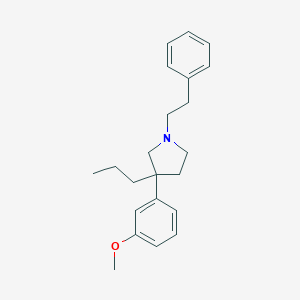

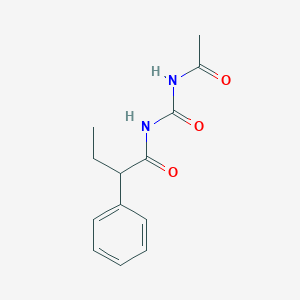

Molecular Structure Analysis

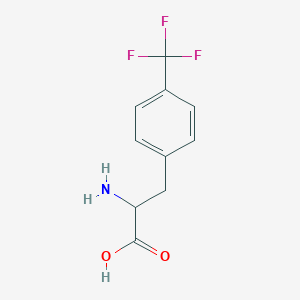

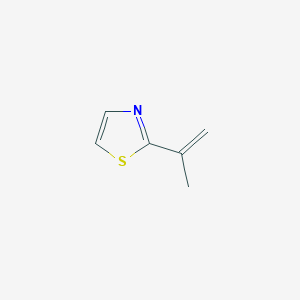

The molecular structure of thiazole derivatives, including 2-isopropenylthiazole, is characterized by the presence of a thiazole core. This core significantly influences the compound's electronic and steric properties, affecting its reactivity and interactions with other molecules. For instance, the electron-withdrawing effect of the thiazole ring and the electron-donating effect of substituents like the isopropenyl group can impact the compound's overall electronic distribution and reactivity.

Chemical Reactions and Properties

Thiazoles undergo various chemical reactions, reflecting their versatile chemical properties. They can participate in nucleophilic substitutions, electrophilic additions, and cyclization reactions. The specific reactions and properties of 2-isopropenylthiazole would depend on the nature of the substituents and the reaction conditions. For example, the synthesis of 2-aminothiazoles from isothiocyanates, amidines/guanidines, and halomethylenes demonstrates the reactivity of thiazole derivatives under different conditions (Hitesh B. Jalani et al., 2013).

科学研究应用

Field

This application falls under the field of Organic Electronics .

Application Summary

Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Methods of Application

A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole . The reaction was carried out using aqueous potassium ferricyanide as an oxidant .

Results or Outcomes

Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Antibacterial Activity

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

Thiazole derivatives show significant antibacterial activity against various bacteria and pathogens . Due to their unique properties, they play an important role in the pharmaceutical industry .

Methods of Application

Researchers design and synthesize various biologically active molecular probes and study their antibacterial properties using various processes against various bacteria and pathogens .

Results or Outcomes

Thiazole and its derivatives show significant anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .

Green Chemistry

Field

This application falls under the field of Green Chemistry .

Application Summary

Green chemistry approaches like the use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the synthesis of various heterocyclic compounds . Thiazoles and their derivatives are synthesized using these green chemistry approaches .

Methods of Application

One of the methods reported involves the use of ionic liquid for the synthesis of functionalized thiazol-2 (3 H )-imines . The compounds were prepared using three components including isothiocyanates, α-amino acid, and phenacyl bromide .

Results or Outcomes

The green synthetic strategies minimize the production of waste and costs of the synthetic process .

Medicinal Chemistry

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

2-substituted benzothiazole scaffolds have enormous biological applications . They show significant anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and other activities .

Methods of Application

Researchers design and synthesize various biologically active molecular probes and study their biological properties .

Results or Outcomes

2-substituted benzothiazoles are used in the development of various drugs .

Agrochemicals

Field

This application falls under the field of Agrochemicals .

Application Summary

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals . They are used in the development of various pesticides and herbicides .

Methods of Application

The specific methods of application can vary depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory and then tested for their effectiveness against various pests or weeds .

Results or Outcomes

The results can vary widely, but in general, thiazole derivatives have been found to be effective in controlling a variety of pests and weeds .

Industrial and Photographic Sensitizers

Field

This application falls under the field of Industrial and Photographic Sensitizers .

Application Summary

Thiazoles are used in industrial processes and as photographic sensitizers . They play a crucial role in the development of various industrial products and in photographic processes .

Methods of Application

In industrial processes, thiazoles are often used as intermediates in the synthesis of other compounds . In photographic processes, they are used to increase the sensitivity of photographic emulsions .

Results or Outcomes

The use of thiazoles in these applications has led to improvements in industrial processes and photographic technologies .

未来方向

属性

IUPAC Name |

2-prop-1-en-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXHYZDXKTGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

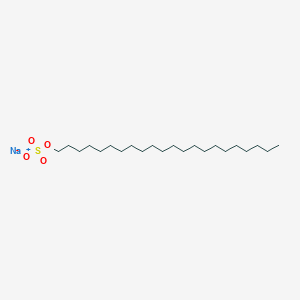

Canonical SMILES |

CC(=C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342281 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropenylthiazole | |

CAS RN |

13816-04-1 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。